REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([OH:5])=O.[CH2:6]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N=C=NC(C)C)(C)C>>[CH2:6]([CH:13]1[CH2:18][CH2:17][N:16]([C:3](=[O:5])[CH2:2][Br:1])[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
compound ( 22 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
935 mg
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1CCNCC1
|
Name
|
|
Quantity
|
856 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)C(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |